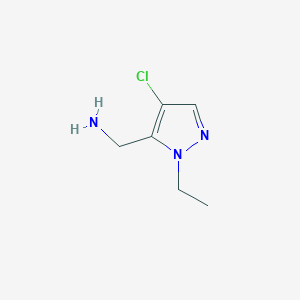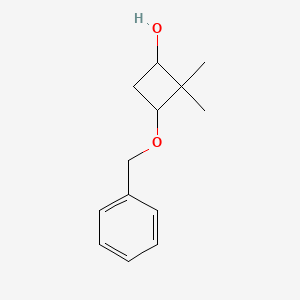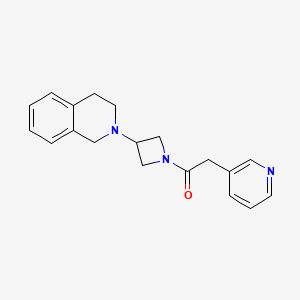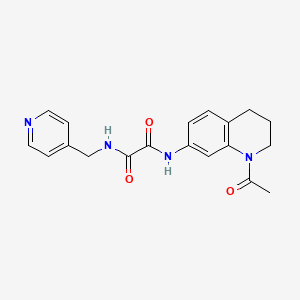![molecular formula C18H19N3O2S B2839714 6-(methylsulfanyl)-N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide CAS No. 1280829-48-2](/img/structure/B2839714.png)
6-(methylsulfanyl)-N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(methylsulfanyl)-N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a pyrrolidine ring, which is a type of non-aromatic cyclic amine. The molecule also contains a carboxamide group, which is a common functional group in biochemistry, and a methylsulfanyl group, which is a type of organosulfur compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring and a pyrrolidine ring. The presence of the carboxamide group would likely result in the formation of hydrogen bonds, affecting the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxamide group could result in the formation of hydrogen bonds, which could affect properties such as solubility .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Polymers
Research by Faghihi and Mozaffari (2008) explores the synthesis and characterization of new polyamides incorporating pyridyl moieties, which are relevant to the development of materials with specific physical and chemical properties. These polymers were synthesized through direct polycondensation, showing high yield and solubility in polar solvents, which may imply the potential for creating advanced materials with desirable solubility and thermal properties (Faghihi & Mozaffari, 2008).
Development of New Pharmaceutical Compounds
Studies on pyridine derivatives, such as the work by Abdel-rahman et al. (2003), involve the synthesis of new compounds with potential pharmaceutical applications. These compounds, including pyridothienopyrimidines and pyridothienotriazines, demonstrate the versatility of pyridine derivatives in drug development (Abdel-rahman et al., 2003).
Investigation of Molecular Structures
Research on the structural analysis of pyridine derivatives, such as by Özdemir et al. (2012), provides insights into the conformation, molecular geometry, and potential interactions of these compounds. Such investigations are crucial for understanding the chemical behavior and potential applications of new compounds in areas like catalysis and materials science (Özdemir et al., 2012).
Catalysis and Organic Synthesis
Research into pyrrolidine derivatives, as conducted by Singh et al. (2013), highlights the use of these compounds in catalyzing stereoselective reactions. This opens avenues for their application in organic synthesis, particularly in the creation of chiral compounds with high purity and yield (Singh et al., 2013).
Antimicrobial and Anticonvulsant Properties
The investigation into the antimicrobial and anticonvulsant properties of pyridine and thienopyrimidine derivatives, as seen in the work of Wagner, Vieweg, and Leistner (1993), and Palmer, Puddle, and Lisgarten (1993), respectively, suggests the potential for developing new therapeutic agents based on these chemical structures (Wagner, Vieweg, & Leistner, 1993); (Palmer, Puddle, & Lisgarten, 1993).
Propiedades
IUPAC Name |
6-methylsulfanyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-24-16-8-7-14(12-19-16)17(22)20-15-6-4-5-13(11-15)18(23)21-9-2-3-10-21/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDCGUIGBBNNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839631.png)

![N-(4-methoxybenzyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2839633.png)

![(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate](/img/structure/B2839639.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2839641.png)

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2839643.png)
![N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide](/img/structure/B2839645.png)




